BenchChemオンラインストアへようこそ!

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Lipophilicity Drug design ADME prediction

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine (CAS 2057513-54-7) is a bicyclic nitrogen-containing heterocycle consisting of a pyrazole ring fused to a partially saturated, six-membered tetrahydropyridine ring bearing a methyl substituent at the 6-position. Its molecular formula is C₈H₁₂N₂ and its molecular weight is 136.19 g/mol.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B13050381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1CCC2=CC=NN2C1
InChIInChI=1S/C8H12N2/c1-7-2-3-8-4-5-9-10(8)6-7/h4-5,7H,2-3,6H2,1H3
InChIKeyLLMMHXOXKHPEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine – Procurement & Selection Guide for a Chiral Tetrahydropyrazolopyridine Building Block


6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine (CAS 2057513-54-7) is a bicyclic nitrogen-containing heterocycle consisting of a pyrazole ring fused to a partially saturated, six-membered tetrahydropyridine ring bearing a methyl substituent at the 6-position. Its molecular formula is C₈H₁₂N₂ and its molecular weight is 136.19 g/mol . The compound belongs to the broader 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold family, which has been explored as a core template for metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators [1], kinase inhibitors [2], and platelet aggregation inhibitors [3]. Unlike the fully aromatic pyrazolo[1,5-a]pyridine congeners, the saturated ring imparts distinct conformational flexibility and altered electronic properties, while the 6-methyl group introduces a stereogenic center absent in the unsubstituted parent scaffold.

Why Generic Substitution Fails for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine – Substitution-Sensitive Physicochemical and Stereochemical Properties


Within the tetrahydropyrazolo[1,5-a]pyridine chemotype, seemingly conservative structural modifications produce measurable shifts in physicochemical properties that are consequential for downstream synthetic and pharmacological applications. The 6-methyl substituent increases the computed octanol–water partition coefficient (LogP) by approximately 0.47 log units relative to the unsubstituted parent scaffold [1], a difference that can alter membrane permeability, metabolic stability, and chromatographic behavior. Furthermore, the methyl group at position 6 introduces a stereogenic center, making the compound inherently chiral , whereas the parent scaffold and the fully aromatic 6-methylpyrazolo[1,5-a]pyridine are achiral. Substituting the tetrahydropyridine ring with a tetrahydropyrazine (i.e., the pyrazine analog) drastically reduces lipophilicity to a computed XLogP3 of −0.2 —a shift exceeding 1.6 log units—while also introducing a hydrogen bond donor. These non-substitutable property differences mean that generic replacement with a close analog without compensating for LogP, hydrogen-bonding capacity, or chirality can confound structure–activity relationship (SAR) interpretation and synthetic route design.

Quantitative Differentiation Evidence for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine Versus Closest Analogs


LogP Lipophilicity: +0.47 Log-Unit Increase Over the Unsubstituted Parent Scaffold

The target compound exhibits a computed octanol–water partition coefficient (LogP) of 1.47, compared with a computed LogP of 1.00 for the unsubstituted parent scaffold 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 19078-57-0) [1]. This represents a +0.47 log-unit increase attributable to the single methyl substituent. The pyrazine analog (R)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a reported XLogP3 of −0.2 , placing the target compound approximately 1.67 log units more lipophilic than this alternative core. While computational methods differ between sources—precluding formal statistical comparison—the directional magnitude is consistent: the methylated tetrahydropyridine core is measurably more lipophilic than both the des-methyl parent and the pyrazine-containing congener.

Lipophilicity Drug design ADME prediction

Chiral Center: The 6-Methyl Substituent Introduces a Stereogenic Carbon Absent in Parent and Aromatic Analogs

The 6-position of the tetrahydropyridine ring bears a methyl substituent attached to an sp³-hybridized carbon that is connected to four non-identical groups (H, CH₃, and two ring carbon atoms of different chemical environments), creating a stereogenic center. The unsubstituted parent compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 19078-57-0) has zero stereogenic centers (PubChem defined atom stereocenter count = 0) [1]. The fully aromatic analog 6-methylpyrazolo[1,5-a]pyridine (CAS 139452-20-3) is achiral because the 6-position is sp²-hybridized within the aromatic ring. The target compound is supplied as a racemate unless an enantiomerically pure form is explicitly procured . The (S) and (R) enantiomers of the closely related pyrazine analog have been separately registered with distinct CAS numbers (2165791-38-6 and 2090270-33-8, respectively) [2], indicating that enantiomeric resolution is feasible within this chemotype and that chiral procurement specifications are meaningful.

Chirality Asymmetric synthesis Stereochemistry

Heterocycle Composition: Tetrahydropyridine vs. Tetrahydropyrazine Core Alters Hydrogen-Bond Donor Count

The target compound contains a tetrahydropyridine ring (C₈H₁₂N₂) with zero hydrogen-bond donor atoms . In contrast, the pyrazine analog (R)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (C₇H₁₁N₃) contains one hydrogen-bond donor , arising from the additional ring nitrogen bearing a proton. The hydrogen-bond acceptor count remains two in both molecules. The unsubstituted parent scaffold has a computed hydrogen-bond acceptor count of one [1], though this may reflect algorithmic differences rather than a genuine structural distinction. The donor-free profile of the target compound eliminates a potential site for hydrogen-bond-mediated recognition, metabolism (e.g., glucuronidation of NH), and solubility modulation, which must be accounted for when selecting between pyridine- and pyrazine-based cores in lead optimization.

Hydrogen bonding Core scaffold selection Medicinal chemistry

Purity Specification: 98% (HPLC) Guaranteed Purity vs. 95% Typical for Unsubstituted Parent

The target compound is commercially available at a specified purity of 98% from Leyan (Product No. 1728023), with the caveat that displayed purity represents an in-stock guidance value and batch-to-batch variation may occur . By comparison, the unsubstituted parent scaffold 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 19078-57-0) is commonly offered at 95% purity from multiple suppliers . The 3-percentage-point purity differential, while modest, may be relevant for applications requiring tighter stoichiometric control—such as fragment-based library construction, high-concentration biochemical assays, or multi-step syntheses where impurity accumulation is a concern.

Chemical purity Procurement specification Reproducibility

Evidence-Based Application Scenarios for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine


Chiral Building Block for Stereoselective Synthesis of Kinase Inhibitor Leads

The presence of a stereogenic center at C-6—absent in both the unsubstituted parent scaffold and the fully aromatic 6-methylpyrazolo[1,5-a]pyridine—makes this compound a candidate chiral intermediate for constructing enantiomerically enriched tetrahydropyrazolopyridine-based kinase inhibitors. The tetrahydropyrazolo[1,5-a]pyridine core has been explicitly claimed in patents covering pyrazole-tetrahydro pyridine derivatives with multi-kinase inhibitory activity [1]. When enantiospecific biological activity is anticipated (e.g., differential binding to a chiral kinase ATP pocket), the racemate may serve as a starting point for chiral resolution or asymmetric synthesis development.

Fragment-Based Drug Discovery Requiring Moderate Lipophilicity and Zero H-Bond Donors

With a computed LogP of 1.47 and zero hydrogen-bond donor atoms, this compound occupies a favorable property space for fragment-based screening libraries where excessive lipophilicity (LogP > 3) is penalized and donor-free fragments are preferred for detecting genuine ligand–protein interactions. Compared with the unsubstituted parent (LogP 1.00), the +0.47 log-unit increase may enhance membrane permeability for cell-based fragment screening without crossing into problematic lipophilicity ranges [2]. The pyrazine analog (XLogP3 −0.2, 1 H-bond donor) would present a substantially different physicochemical profile for the same core topology.

Synthetic Intermediate for mGlu5 Negative Allosteric Modulator Optimization

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has been validated as a core for potent, orally bioavailable mGlu5 negative allosteric modulators (NAMs), with lead compounds demonstrating dose-dependent activity in the rat formalin test from 30 mg/kg and an established PK/PD relationship [3]. The 6-methyl derivative provides a functionalized variant of this validated scaffold, enabling exploration of substituent effects at the saturated ring position without altering the core topology that has proven tractable for CNS drug discovery.

Reagent for Iodination–Cross-Coupling Sequences in Parallel Library Synthesis

The parent scaffold 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine has been demonstrated to undergo iodination at the 3-position with N-iodosuccinimide in acetonitrile in 89% yield [4]. The 3-iodo-6-methyl derivative (3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine) is commercially available , confirming that the 6-methyl substituent is compatible with this key derivatization step. This makes the compound a viable entry point for Suzuki, Sonogashira, or Buchwald–Hartwig cross-coupling sequences in parallel library synthesis, where the combination of a pre-installed chiral methyl group and a halogenation handle enables rapid SAR exploration.

Quote Request

Request a Quote for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.